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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-ol

Cat. No.: B083560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Isopropylazetidin-3-ol (CAS No: 13156-06-4). Due to the limited availability of public

experimental data for this specific compound, this document presents predicted Nuclear

Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry

(MS) characteristics derived from its chemical structure. Detailed, generalized experimental

protocols for obtaining such spectra are also provided for research and drug development

applications.

Predicted Spectroscopic Data
The following sections detail the predicted and expected spectroscopic data for 1-
Isopropylazetidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides an estimation of the chemical shifts and coupling patterns. Actual

experimental values may vary based on solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (Reference: CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.40 - 4.50 m 1H
CH-OH (azetidine

ring)

~3.50 - 3.60 t 2H
CH₂ (azetidine ring,

adjacent to N)

~2.80 - 2.90 t 2H
CH₂ (azetidine ring,

adjacent to CH-OH)

~2.60 - 2.70 sept 1H CH (isopropyl group)

~2.50 - 3.50 br s 1H OH

~1.00 - 1.10 d 6H CH₃ (isopropyl group)

Predicted ¹³C NMR Data (Reference: CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

~65.0 CH-OH (azetidine ring)

~58.0 CH₂ (azetidine ring, adjacent to N)

~55.0 CH (isopropyl group)

~18.0 CH₃ (isopropyl group)

Infrared (IR) Spectroscopy
The IR spectrum of 1-Isopropylazetidin-3-ol is expected to exhibit characteristic absorption

bands corresponding to its functional groups.

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Description

3600 - 3200 O-H
Alcohol, hydrogen-bonded,

broad

2970 - 2850 C-H Alkane, stretching

1470 - 1450 C-H Alkane, bending

1150 - 1050 C-N Amine, stretching

1100 - 1000 C-O Alcohol, stretching

Mass Spectrometry (MS)
Mass spectrometry of 1-Isopropylazetidin-3-ol would likely be performed using a soft

ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

m/z Ion

116.14 [M+H]⁺

138.12 [M+Na]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

molecule like 1-Isopropylazetidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Isopropylazetidin-3-ol in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup:

Use a spectrometer operating at a field strength of 300 MHz or higher.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

Use a pulse angle of 45-90 degrees.

A longer relaxation delay (2-5 seconds) may be necessary.

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance

of ¹³C.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying gentle pressure with

the anvil.

Instrument Setup:

Use a Fourier Transform Infrared (FT-IR) spectrometer.

Collect a background spectrum of the empty ATR crystal.

Data Acquisition:

Collect the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The software automatically ratios the sample spectrum to the background spectrum to

generate the absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of 1-Isopropylazetidin-3-ol (typically 1-10 µg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water.

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be

added to promote ionization.

Instrument Setup (ESI-MS):

Use a mass spectrometer equipped with an Electrospray Ionization source.

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and

drying gas temperature.

Calibrate the mass analyzer using a known standard.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range

(e.g., 50-500).

Data Processing:

The instrument software will generate the mass spectrum, plotting ion intensity versus

m/z.

Identify the molecular ion and any significant fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Isopropylazetidin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083560#spectroscopic-data-for-1-isopropylazetidin-
3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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